Cas no 165894-10-0 (5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride)
5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
- 5,6,7,8-Tetrahydro-imidazo-[1,5-a]pyrazine dihydrochloride
- AK-68831
- ANW-54379
- BR-68831
- CTK8B6796
- KB-244113
- PB26537
- W3608
- 5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
- EN300-217922
- 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazinedihydrochloride
- SY027427
- 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2)
- DA-38281
- 5,6,7,8-TETRAHYDROIMIDAZO[1,5-A]PYRAZINE 2HCL
- DS-17111
- DTXSID60720999
- MFCD09954907
- 5,6,7,8-Tetrahydro-imidazo[1,5-A]pyrazine dihydrochloride
- CS-W022270
- Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, hydrochloride (1:2)
- BCP33683
- 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine diHCl
- SB20159
- AKOS015919615
- 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride
- 165894-10-0
-
- MDL: MFCD09263955
- Inchi: 1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H
- InChI Key: GIHBJMRXMFIYPV-UHFFFAOYSA-N
- SMILES: Cl.Cl.N12C=NC=C1CNCC2
Computed Properties
- Exact Mass: 195.0330028g/mol
- Monoisotopic Mass: 195.0330028g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 105
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.8Ų
5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 091900-250mg |
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride |
165894-10-0 | 95% | 250mg |
£33.00 | 2022-03-01 | |
| Fluorochem | 091900-1g |
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride |
165894-10-0 | 95% | 1g |
£82.00 | 2022-03-01 | |
| Fluorochem | 091900-5g |
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride |
165894-10-0 | 95% | 5g |
£323.00 | 2022-03-01 | |
| Fluorochem | 091900-10g |
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride |
165894-10-0 | 95% | 10g |
£638.00 | 2022-03-01 | |
| Chemenu | CM107295-1g |
5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride |
165894-10-0 | 95%+ | 1g |
$105 | 2023-03-06 | |
| Chemenu | CM107295-5g |
5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride |
165894-10-0 | 95%+ | 5g |
$418 | 2023-03-06 | |
| Chemenu | CM107295-10g |
5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride |
165894-10-0 | 95%+ | 10g |
$825 | 2023-03-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45460-250mg |
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride |
165894-10-0 | 95% | 250mg |
¥215.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45460-1g |
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride |
165894-10-0 | 95% | 1g |
¥342.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45460-5g |
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride |
165894-10-0 | 95% | 5g |
¥1380.0 | 2023-09-06 |
5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride (CAS No. 165894-10-0): A Comprehensive Overview
The compound 5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride (CAS No. 165894-10-0) is a fascinating molecule with a unique chemical structure that has garnered significant attention in the scientific community. This compound belongs to the class of imidazo[1,5-a]pyrazines, which are heterocyclic aromatic compounds with two nitrogen atoms in their structure. The dihydrochloride salt form indicates that the compound exists as a zwitterion or is protonated at specific positions, making it suitable for various applications in chemistry and pharmacology.
Recent studies have highlighted the potential of imidazo[1,5-a]pyrazines as scaffolds for drug discovery. The unique arrangement of nitrogen atoms in the ring system provides excellent opportunities for functionalization and modulation of physicochemical properties. Researchers have explored the synthesis of this compound through various routes, including cyclization reactions and multi-component reactions. These methods have allowed for the creation of diverse derivatives with varying substituents on the imidazo[1,5-a]pyrazine core.
The CAS No. 165894-10-0 designation uniquely identifies this compound within chemical databases and regulatory frameworks. This ensures that researchers and manufacturers can accurately reference and track the compound during its development and application phases. The dihydrochloride salt form is particularly advantageous in pharmaceutical settings due to its stability and solubility properties.
One of the most promising areas of research involving 5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride is its potential as a lead compound in drug development. Studies have shown that this class of compounds exhibits significant biological activity across multiple therapeutic areas. For instance, certain derivatives have demonstrated potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profiles of imidazo[1,5-a]pyrazine derivatives with greater accuracy. These predictions are crucial for determining the suitability of such compounds as drug candidates. By leveraging machine learning algorithms and molecular docking studies, scientists can optimize the structure of these molecules to enhance their bioavailability and reduce potential toxicity.
The synthesis of CAS No. 165894-10-0 involves a multi-step process that typically begins with the preparation of an appropriate precursor molecule. This precursor undergoes a series of transformations, including nucleophilic substitutions and cyclizations, to form the imidazo[1,5-a]pyrazine core. The final step involves protonation to yield the dihydrochloride salt form.
In terms of applications beyond pharmacology, imidazo[1,5-a]pyrazines have shown promise in materials science as well. Their aromaticity and nitrogen content make them suitable candidates for use in organic electronics and optoelectronic devices. Researchers are actively exploring their potential as components in light-emitting diodes (LEDs) and photovoltaic cells.
Another intriguing aspect of CAS No. 165894-10-0 is its role as an intermediate in more complex chemical syntheses. By modifying specific positions on the imidazo[1,5-a]pyrazine ring system, chemists can create highly functionalized molecules with tailored properties for specialized applications.
Looking ahead, ongoing research into imidazo[1,5-a]pyrazines is expected to uncover new insights into their biological activity and therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development of novel drugs based on this scaffold.
In conclusion, CAS No. 165894-10-0, or 5H,6H
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